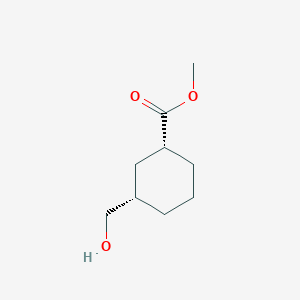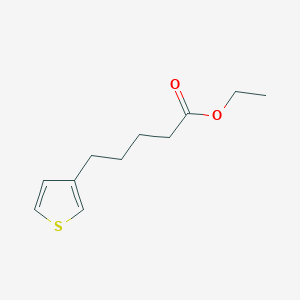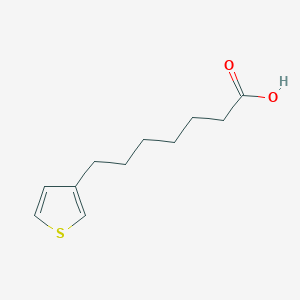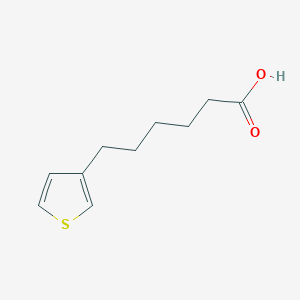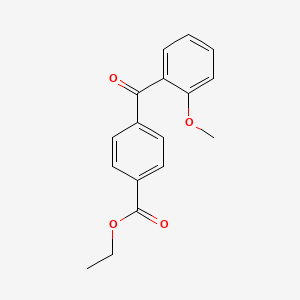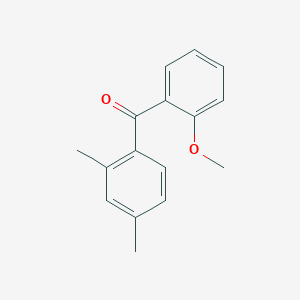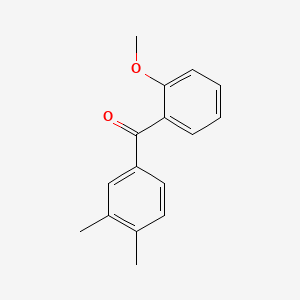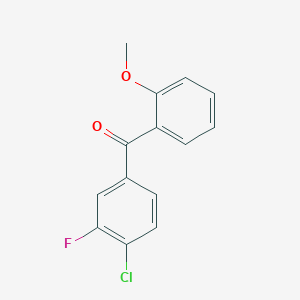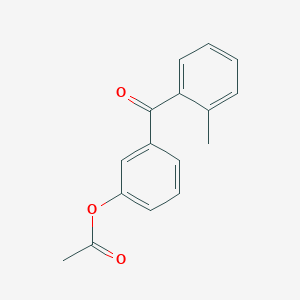
3-Acetoxy-2'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . The IUPAC name for this compound is 3-(2-methylbenzoyl)phenyl acetate .
Synthesis Analysis
The synthesis of 3-Acetoxy-2’-methylbenzophenone involves the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2’-methylbenzophenone was analyzed using single-crystal X-ray crystallography . The compound crystallizes as monoclinic with space group P21/c . A Hirshfeld surface analysis was performed to record various intermolecular interactions, indicating the stabilization of the structure by the intermolecular weak C-H···O hydrogen bonds and π···π interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-2’-methylbenzophenone include its molecular weight (254.29) and its IUPAC name (3-(2-methylbenzoyl)phenyl acetate) . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved documents.Applications De Recherche Scientifique
Enantioselective Electrodes
The use of poly(pyrroles) synthesized from chiral pyrrole monomers, including 4-methylbenzophenone derivatives, demonstrates their application in asymmetric induction for electrochemical reduction of organic molecules, achieving optical purity of corresponding alcohols. This research highlights the potential of these compounds in electroanalytical applications (Schwientek, Pleus, & Hamann, 1999).
Photophysical and Photochemical Reactions
Studies on the photophysical and photochemical reactions of methylbenzophenone derivatives, including 3-methylbenzophenone and 4-methylbenzophenone, reveal their behavior in different solvents and conditions. These findings provide insight into the photochemistry of such compounds, with implications for their use in various applications, including materials science and organic synthesis (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).
Synthesis and Anti-inflammatory Potential
Research into the synthesis of derivatives of methylbenzophenones, including 2-acetoxy-5-methylbenzophenone, explores their potential in medicinal chemistry, specifically in relation to anti-inflammatory activity. This work provides a foundation for the development of new therapeutic agents based on benzophenone structures (Bartoń, 1979).
Environmental Phenols Analysis
Studies involving the determination of hydroxylated benzophenone UV absorbers in environmental water samples show the application of these compounds in environmental monitoring and analysis. This research underscores the importance of such compounds in assessing environmental pollution and exposure (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Novel Anhydride Derivatives Synthesis
The synthesis of novel anhydride derivatives, like 3-acetoxy-2-methylbenzoic anhydride, from interactions involving 3-acetoxy-2-methylbenzoyl chloride, showcases the utility of benzophenone derivatives in synthetic organic chemistry. These findings contribute to the expanding field of organic synthesis and compound characterization (Cakmak, Kansız, Azam, Veyisoğlu, Yakan, & Min, 2022).
Propriétés
IUPAC Name |
[3-(2-methylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-3-4-9-15(11)16(18)13-7-5-8-14(10-13)19-12(2)17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFYDRUTNPRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641620 |
Source


|
| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2'-methylbenzophenone | |
CAS RN |
890099-30-6 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323911.png)
